4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole
Description
4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a 3-thienyl group at the 2-position and a (2-pyridylthio)methyl moiety at the 4-position. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur, which confers unique electronic and steric properties.
Properties
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)-2-thiophen-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S3/c1-2-5-14-12(3-1)17-8-11-9-18-13(15-11)10-4-6-16-7-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKZXEGDWLFZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CSC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383927 | |
| Record name | 4-[(2-pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256657-97-3 | |
| Record name | 4-[(2-pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Approach
The thiazole core is typically constructed via cyclocondensation reactions. A proven method involves reacting 3-thienylcarboxaldehyde with a thioamide derivative, such as 2-mercaptopyridine thioamide , under acidic conditions. For example:
- Thioamide formation : 2-Mercaptopyridine reacts with ammonium thiocyanate in ethanol to generate the requisite thioamide precursor.
- Cyclization : The thioamide is treated with 3-thienylcarboxaldehyde in the presence of hydrochloric acid, inducing cyclization to form the thiazole ring.
Key conditions:
Cross-Coupling Methods
The 3-thienyl group is introduced via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts:
- Halogenation : Brominate the thiazole at the C2 position using N-bromosuccinimide (NBS).
- Coupling : React the brominated intermediate with 3-thienylboronic acid using Pd(PPh₃)₄ (5 mol%) in a 1,4-dioxane/water mixture.
Optimization insights :
Nucleophilic Substitution for Pyridylthio Group Installation
The pyridylthio-methyl moiety is appended via nucleophilic substitution:
- Chloromethylation : Treat the thiazole intermediate with chloromethyl methyl ether (MOMCl) and ZnCl₂.
- Thiol substitution : React the chloromethyl-thiazole with 2-mercaptopyridine in DMF using K₂CO₃ as a base.
Critical parameters :
- Solvent polarity : DMF enhances nucleophilicity of 2-mercaptopyridine.
- Reaction time : 12–24 hours at 60°C ensures complete substitution.
Reaction Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of aromatic intermediates |
| Temperature | 60–80°C | Balances reaction rate and decomposition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Ensures efficient cross-coupling |
Data adapted from protocols for analogous thiazole derivatives.
Purification Techniques
- Flash chromatography : Employ silica gel with ethyl acetate/hexane gradients (10–30% EtOAc).
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate pure product.
Structural Validation and Challenges
Spectroscopic Characterization
Tautomerism and Isomerism
- Thiazole-thiazolidine equilibrium : Observed in intermediates, resolved via variable-temperature NMR.
- E/Z isomerism : Acetylated derivatives require careful LC-MS analysis to distinguish configurations.
Data Tables
Table 1. Comparison of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 3-Thienylcarboxaldehyde, HCl | EtOH, reflux | 65 |
| Suzuki coupling | Pd(PPh₃)₄, 3-thienylboronic acid | 1,4-Dioxane, 80°C | 72 |
| Nucleophilic substitution | 2-Mercaptopyridine, K₂CO₃ | DMF, 60°C | 58 |
Table 2. Key Spectroscopic Data
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Thiazole C-2 | - | 152.4 |
| Pyridyl C-2 | - | 149.8 |
| Thienyl C-3 | - | 126.7 |
Data synthesized from PubChem and literature.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have demonstrated effectiveness against various bacterial strains. For example, compounds containing thiazole rings have been studied for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some thiazole derivatives are known for their anticancer potential. Studies have shown that modifications in the thiazole structure can enhance cytotoxicity against different cancer cell lines.
- Anti-inflammatory Effects : Research has indicated that certain thiazole compounds can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.
Applications in Medicinal Chemistry
The compound's unique structure allows it to participate in various chemical reactions, making it valuable in drug design and synthesis:
-
Drug Development :
- The thiazole moiety is a common scaffold in drug discovery. Its derivatives are often explored for their pharmacological properties.
- Case studies highlight the synthesis of novel thiazole-based compounds that show improved efficacy and reduced toxicity compared to existing drugs.
-
Synthesis of New Compounds :
- This compound can serve as a precursor for synthesizing other biologically active molecules through various chemical transformations.
Data Table: Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Thiazole A | Antimicrobial | E. coli | |
| Thiazole B | Anticancer | MCF-7 (breast cancer) | |
| Thiazole C | Anti-inflammatory | RAW 264.7 (macrophages) |
Case Studies
Several studies have documented the efficacy of thiazole derivatives:
- Study on Antimicrobial Activity : A recent study investigated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into antimicrobial agents.
- Anticancer Research : Another study focused on the anticancer effects of thiazole derivatives on human cancer cell lines. The findings revealed that modifications to the thiazole structure could enhance cytotoxic effects, leading to promising candidates for further development.
Mechanism of Action
The mechanism of action of 4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also interact with DNA or proteins, leading to cell death in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole
Key Observations:
Aromatic Substitutions: The 3-thienyl group in the target compound distinguishes it from phenyl or halogenated phenyl derivatives (e.g., LpQM-28, EMAC2067). Thienyl’s electron-rich sulfur atom may enhance redox activity or metal coordination compared to purely hydrocarbon aryl groups .
Biological Activity Trends :
- Antiparasitic Activity : LpQM-28 (4-chlorophenyl, pyridinyl-hydrazine) exhibits strong anti-T. cruzi activity (IC₅₀ = 1.86 μM), suggesting that electron-withdrawing groups (e.g., Cl) and hydrazine linkers improve potency . The target compound’s thienyl group may alter lipophilicity and target binding.
- Enzyme Inhibition : Compounds with trifluoromethylphenyl () or benzodiazolyl () groups show enzyme inhibition via π-π interactions. The pyridylthio group in the target compound could similarly engage with aromatic residues in enzyme active sites .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , where H-lithiation or coupling reactions introduce aryl/heteroaryl groups. However, the pyridylthio moiety may require specialized thiol-protection strategies to avoid side reactions .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Differences:
- Cytotoxicity : Thiazoles with nitro groups (e.g., EMAC2067) often exhibit higher cytotoxicity (e.g., IC₅₀ = 125 μg/mL against MCF-7 cells in ), whereas the target compound’s thienyl and pyridyl groups may reduce off-target effects .
Molecular Docking and Binding Interactions
- π-π Stacking : Analogues like 2e and 2g () interact with Trp286 in acetylcholinesterase via phenyl-thiazole π systems. The target compound’s thienyl group, with lower aromaticity than phenyl, may weaken such interactions but introduce sulfur-mediated van der Waals contacts .
- Hydrogen Bonding : The pyridine nitrogen in the target compound could mimic the hydrazine group in LpQM-28, forming hydrogen bonds with catalytic residues in parasitic enzymes .
Biological Activity
The compound 4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₃H₁₀N₂S₃
- Molecular Weight : 290.43 g/mol
- CAS Number : 256657-97-3
Synthesis and Characterization
The synthesis of this compound involves multiple steps that include the formation of thiazole rings and the introduction of pyridylthio and thienyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiazole derivatives, including this compound. The compound has demonstrated significant inhibitory effects against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. A notable study assessed its cytotoxic effects on a panel of 60 cancer cell lines at the National Cancer Institute. The findings revealed:
- Compound Efficacy : The compound showed promising growth inhibition percentages (GI%) across multiple cancer types.
| Cancer Cell Line | GI% (10 µM) |
|---|---|
| Breast Cancer | 76.97% |
| Non-Small Cell Lung Cancer | 88.78% |
| Colon Cancer | 78.60% |
This data suggests that the compound has a potent cytotoxic effect against several cancer types, particularly in non-small cell lung and colon cancers .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of PI3K and mTOR Pathways : Similar thiazole derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival .
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through caspase activation and cell cycle arrest.
Case Studies
A recent study focused on a series of thiazole derivatives, including this compound, evaluated their cytotoxicity against liver carcinoma cell lines. The study utilized molecular docking simulations to predict binding affinities and interactions with target proteins involved in tumorigenesis .
Q & A
Basic: What are the standard synthetic protocols for 4-[(2-Pyridylthiazole)methyl]-2-(3-thienyl)-1,3-thiazole, and what reaction parameters are critical for yield optimization?
Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclocondensation. For example:
- Step 1: Reacting 2-mercaptopyridine with a halogenated intermediate (e.g., chloromethyl thiazole) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridylthio group .
- Step 2: Coupling with 3-thienyl substituents via Suzuki-Miyaura cross-coupling or Friedländer annulation .
Critical parameters: - Solvent polarity (e.g., DMF for nucleophilic substitution, THF for coupling reactions).
- Temperature control (60–100°C for cyclization steps).
- Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
Advanced: How can conflicting NMR and mass spectrometry data be resolved during structural elucidation?
Answer:
Discrepancies between calculated and observed spectra may arise from:
- Tautomerism or rotamers: Use variable-temperature NMR to identify dynamic equilibria .
- Isotopic impurities: Verify via high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N, S content) .
- Residual solvents: Employ preparative HPLC or column chromatography for purification .
Advanced: What computational methods are effective for predicting binding interactions of this compound with biological targets?
Answer:
- Molecular docking: Software like AutoDock Vina or Schrödinger Suite can simulate interactions with enzymes (e.g., kinases). Validate docking poses using co-crystallized ligands from the PDB .
- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with pyridyl sulfur) .
- Pharmacophore modeling: Map electronic features (e.g., thiazole’s π-π stacking) to prioritize analogs .
Basic: Which spectroscopic techniques are essential for confirming purity and structural integrity?
Answer:
- 1H/13C NMR: Confirm substitution patterns (e.g., thienyl protons at δ 6.8–7.2 ppm, pyridyl protons at δ 8.1–8.5 ppm) .
- FTIR: Validate thioether (C-S-C) stretches at 600–700 cm⁻¹ and aromatic C=C vibrations .
- LC-MS: Detect impurities >0.1% using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced: How can reaction yields be improved in microwave-assisted synthesis of thiazole derivatives?
Answer:
Microwave irradiation accelerates reactions by enhancing dipole interactions. Key optimizations:
- Solvent selection: Use high-absorbing solvents (e.g., DMSO, ethanol) to maximize energy transfer .
- Power and time: Typical conditions: 150–200 W for 10–30 minutes, monitored by TLC .
- Catalyst screening: Compare CuI (for click chemistry) vs. Pd catalysts (for cross-coupling) .
Advanced: What strategies mitigate regioselectivity challenges during functionalization of the thiazole ring?
Answer:
- Directed ortho-metalation: Use directing groups (e.g., pyridyl) to control substitution sites .
- Protecting groups: Temporarily block reactive sites (e.g., thiols with trityl groups) during synthesis .
- DFT calculations: Predict electrophilic aromatic substitution preferences (e.g., C5 vs. C2 positions) .
Basic: What are the best practices for handling air- or moisture-sensitive intermediates in this compound’s synthesis?
Answer:
- Schlenk techniques: Conduct reactions under inert atmospheres (N₂/Ar) using dried solvents (e.g., THF over Na/benzophenone) .
- Storage: Store intermediates in amber vials with molecular sieves at –20°C .
- Quenching: Use degassed buffers (e.g., ammonium chloride) to terminate reactions .
Advanced: How can researchers reconcile contradictory biological activity data across studies?
Answer:
- Assay standardization: Compare IC₅₀ values using consistent protocols (e.g., MTT vs. resazurin assays) .
- Metabolic stability: Test compounds in hepatocyte models to account for degradation .
- Structural analogs: Synthesize and test derivatives to isolate SAR trends (e.g., thienyl vs. phenyl substitutions) .
Basic: What chromatographic methods are optimal for separating thiazole derivatives from byproducts?
Answer:
- HPLC: Use C18 columns with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min) .
- TLC: Monitor reactions using silica gel 60 F₂₅₄ plates and hexane/ethyl acetate (3:1) .
- Flash chromatography: Purify crude products with stepwise elution (e.g., 5–30% EtOAc in hexane) .
Advanced: What role do steric and electronic effects play in the compound’s reactivity during functionalization?
Answer:
- Steric hindrance: Bulky substituents (e.g., 3-thienyl) slow electrophilic attacks at adjacent positions .
- Electronic effects: Electron-withdrawing groups (e.g., pyridyl) deactivate the thiazole ring toward nucleophilic substitution .
- Hybrid DFT/MD studies: Quantify charge distribution and frontier molecular orbitals to predict reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
